molecular formula C14H22N4O2 B2954770 N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide CAS No. 1797223-28-9

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide

Cat. No.: B2954770
CAS No.: 1797223-28-9
M. Wt: 278.356
InChI Key: DWUPCRCWOCWFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is part of the morpholinopyrimidine family, known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide typically involves the reaction of 4-morpholinopyrimidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and purification techniques, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the morpholinopyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted morpholinopyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its anti-inflammatory properties, particularly in macrophage cells stimulated by lipopolysaccharides.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide
  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

Uniqueness

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide stands out due to its specific structural features and biological activities. Compared to similar compounds, it exhibits a unique combination of anti-inflammatory and potential anti-cancer properties, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-2-3-4-14(19)16-11-12-15-6-5-13(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPCRCWOCWFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.